O-[4-(trifluoromethyl)phenyl]hydroxylamine

Medicinal Chemistry Lipophilicity Drug Design

O-[4-(Trifluoromethyl)phenyl]hydroxylamine (CAS 92381-17-4) is a para-substituted O-arylhydroxylamine derivative characterized by a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This compound serves as a versatile synthetic intermediate for introducing nitrogen-containing functionalities into drug-like molecules, particularly in the preparation of trifluoromethylated heterocycles and N-aminated products.

Molecular Formula C7H6F3NO
Molecular Weight 177.126
CAS No. 92381-17-4
Cat. No. B2523382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-[4-(trifluoromethyl)phenyl]hydroxylamine
CAS92381-17-4
Molecular FormulaC7H6F3NO
Molecular Weight177.126
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)ON
InChIInChI=1S/C7H6F3NO/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4H,11H2
InChIKeyYVQRIPAYKQMJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





O-[4-(Trifluoromethyl)phenyl]hydroxylamine (CAS 92381-17-4) – A Fluorinated O-Arylhydroxylamine Building Block for Drug Discovery and Chemical Synthesis


O-[4-(Trifluoromethyl)phenyl]hydroxylamine (CAS 92381-17-4) is a para-substituted O-arylhydroxylamine derivative characterized by a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This compound serves as a versatile synthetic intermediate for introducing nitrogen-containing functionalities into drug-like molecules, particularly in the preparation of trifluoromethylated heterocycles and N-aminated products . Its structural features impart distinct physicochemical properties, including enhanced lipophilicity (Consensus LogP ≈ 2.26) and reduced basicity (predicted pKa ≈ 1.48), which are critical parameters for medicinal chemistry optimization .

Why O-[4-(Trifluoromethyl)phenyl]hydroxylamine Cannot Be Simply Replaced with Unsubstituted or Alkyl-Substituted O-Arylhydroxylamine Analogs


Generic substitution of O-[4-(trifluoromethyl)phenyl]hydroxylamine with structurally similar O-arylhydroxylamines (e.g., O-phenylhydroxylamine or O-(4-methylphenyl)hydroxylamine) is not advisable for applications demanding predictable lipophilicity, metabolic stability, or specific electronic profiles. The -CF₃ group dramatically alters key physicochemical parameters: it increases lipophilicity by approximately 1 log unit compared to the unsubstituted analog [1][2], lowers the pKa by nearly 2 units, thereby influencing protonation state at physiological pH [3], and significantly retards oxidative metabolism via cytochrome P450 enzymes—a well-established class-level effect of the trifluoromethyl moiety [4]. These quantifiable differences directly impact compound behavior in biological assays, formulation development, and downstream synthetic reactivity, making the para-CF₃ variant a distinct and non-interchangeable reagent.

Quantitative Evidence for Selecting O-[4-(Trifluoromethyl)phenyl]hydroxylamine Over Structural Analogs


Enhanced Lipophilicity (LogP) Driven by para-CF₃ Substitution

The para-trifluoromethyl group increases the lipophilicity of O-[4-(trifluoromethyl)phenyl]hydroxylamine by approximately 0.9–1.0 log units relative to the unsubstituted phenyl analog, and by 0.3–0.4 log units relative to the para-methyl substituted analog. This increase in LogP is directly correlated with enhanced membrane permeability and blood-brain barrier penetration potential [1][2].

Medicinal Chemistry Lipophilicity Drug Design

Reduced Basicity (pKa) Due to Electron-Withdrawing -CF₃ Group

The electron-withdrawing nature of the para-CF₃ group significantly lowers the basicity of the hydroxylamine nitrogen. The predicted pKa of O-[4-(trifluoromethyl)phenyl]hydroxylamine is 1.48, which is approximately 1.86 units lower than that of the unsubstituted O-phenylhydroxylamine (pKa 3.34) [1]. This difference means that at physiological pH (7.4), the CF₃ analog exists almost exclusively in its neutral, deprotonated form, whereas a measurable fraction of the unsubstituted analog may be protonated.

Physicochemical Property Basicity Protonation State

Improved Metabolic Stability Conferred by the Trifluoromethyl Group

As a class-level effect, the introduction of a trifluoromethyl group onto an aromatic ring is known to increase metabolic stability, primarily by blocking or slowing oxidative metabolism at the substituted position and adjacent sites. While direct, head-to-head microsomal stability data for this specific O-arylhydroxylamine are not publicly available, the -CF₃ group is a well-established metabolic blocking motif in medicinal chemistry, providing a 5- to 10-fold increase in metabolic half-life in many drug-like scaffolds [1].

Drug Metabolism CYP450 Metabolic Stability

Recommended Application Scenarios for O-[4-(Trifluoromethyl)phenyl]hydroxylamine Based on Quantified Differentiation


Synthesis of Trifluoromethylated Heterocycles (e.g., Pyrazoles, Isoxazoles)

This compound is ideally suited for the construction of CF₃-containing heterocyclic scaffolds, such as pyrazoles and isoxazoles, via condensation and cycloaddition reactions. The enhanced lipophilicity and metabolic stability of the resulting products, directly attributable to the -CF₃ group, are key drivers for this application [1].

Electrophilic N-Amination Reagent in Medicinal Chemistry

The low basicity (pKa ~1.48) of O-[4-(trifluoromethyl)phenyl]hydroxylamine makes it a suitable precursor for electrophilic amination reagents. Its electron-deficient aromatic ring facilitates N-O bond cleavage under mild conditions, enabling the transfer of an amino group to nucleophilic nitrogen atoms in drug-like molecules .

Building Block for CNS-Penetrant Drug Candidates

With a Consensus LogP of 2.26, this compound possesses optimal lipophilicity for crossing the blood-brain barrier (BBB). It is a strategic starting material for synthesizing central nervous system (CNS) drug candidates, where the -CF₃ group enhances both permeability and metabolic stability .

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